
Phthalamic acid, N,N-diisopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalamic acid, N,N-diisopropyl- (PID), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PID is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.3 g/mol. This compound is widely used in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of Phthalamic acid, N,N-diisopropyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Phthalamic acid, N,N-diisopropyl- has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, Phthalamic acid, N,N-diisopropyl- has some limitations. It is a toxic compound that can cause harm to humans and animals if not handled properly. Therefore, precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for the research on Phthalamic acid, N,N-diisopropyl-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of Phthalamic acid, N,N-diisopropyl- and its effect on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. Phthalamic acid, N,N-diisopropyl- has been shown to have antimicrobial activity, and further studies are needed to understand its potential in this area. Finally, future studies could investigate the potential of Phthalamic acid, N,N-diisopropyl- in the treatment of neurological disorders. Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Therefore, it may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, Phthalamic acid, N,N-diisopropyl- is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields, including chemistry, biology, and medicine. Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments, but precautions must be taken when working with this compound. Future research on Phthalamic acid, N,N-diisopropyl- could investigate its potential as an anticancer agent, an antimicrobial agent, and in the treatment of neurological disorders.
Métodos De Síntesis
Phthalamic acid, N,N-diisopropyl- can be synthesized through several methods, including the reaction of phthalic anhydride with diisopropylamine in the presence of a catalyst. The reaction proceeds through an acid-catalyzed imide formation, followed by a base-catalyzed hydrolysis of the imide to yield the final product. Other methods include the reaction of phthalic acid with diisopropylamine, and the reaction of phthalic anhydride with N,N-diisopropylethylamine.
Aplicaciones Científicas De Investigación
Phthalamic acid, N,N-diisopropyl- has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of 2-aminobenzophenones, which have shown potential as anticancer agents. Phthalamic acid, N,N-diisopropyl- has also been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and antitumor activities. In addition, Phthalamic acid, N,N-diisopropyl- has been used in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines, which have shown potential as antitumor agents.
Propiedades
Número CAS |
20320-39-2 |
|---|---|
Nombre del producto |
Phthalamic acid, N,N-diisopropyl- |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
Clave InChI |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Otros números CAS |
20320-39-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



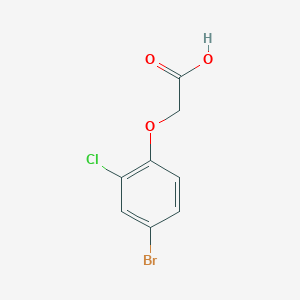
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
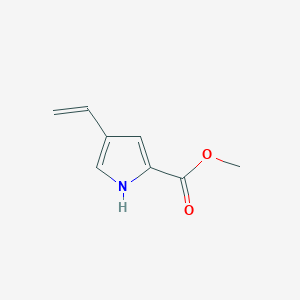
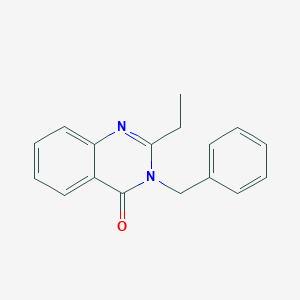
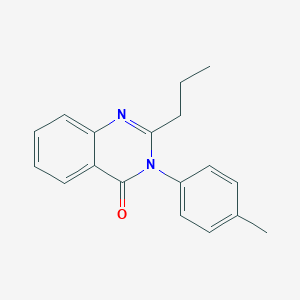
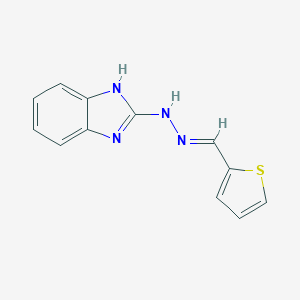
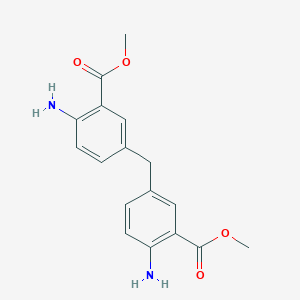
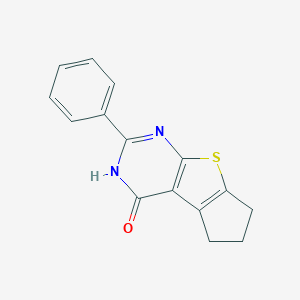

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)